Morpholinium, 4-(phenylmethylene)-
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Overview
Description
Morpholinium, 4-(phenylmethylene)- is an organic compound that belongs to the class of morpholinium salts It is characterized by the presence of a morpholine ring substituted with a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-(phenylmethylene)- typically involves the reaction of morpholine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of Morpholinium, 4-(phenylmethylene)- can be achieved through a continuous flow process. This involves the use of a reactor where morpholine and benzyl chloride are continuously fed into the system along with a base. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding morpholinium oxides.
Reduction: It can be reduced to form morpholine derivatives.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions.
Major Products
Oxidation: Morpholinium oxides.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholinium compounds depending on the reagent used.
Scientific Research Applications
Morpholinium, 4-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Morpholinium, 4-(phenylmethylene)- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the phenylmethylene group.
Piperidine: Another heterocyclic amine with similar chemical properties.
Pyrrolidine: A structurally related compound with a five-membered ring.
Uniqueness
Morpholinium, 4-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
111910-88-4 |
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Molecular Formula |
C11H14NO+ |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
4-benzylidenemorpholin-4-ium |
InChI |
InChI=1S/C11H14NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10H,6-9H2/q+1 |
InChI Key |
YBYVVNRCLYRWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1=CC2=CC=CC=C2 |
Origin of Product |
United States |
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